1-(3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione is a synthetic organic compound featuring a complex structure. Its molecular design includes aromatic rings, piperidine, and pyrrolidine moieties, making it an interesting subject for chemical, biological, and medicinal studies.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, they have been found to have anti-inflammatory effects, which are often mediated through the inhibition of the biosynthesis of prostaglandins .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level . For instance, some thiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic synthesis, starting from commercially available precursors. The synthesis may involve:
Formation of the 4-chlorobenzo[d]thiazol-2-yl intermediate through a sequence of reactions such as nucleophilic substitution and cyclization.
Piperidine-1-carbonylphenyl derivative preparation by acylation or other carbonyl-forming reactions.
Coupling these intermediates under controlled conditions, often using a dehydrating agent or a catalyst to drive the reaction to completion.
Industrial Production Methods: While specific industrial methods for this exact compound may not be widely documented, similar compounds are produced on a larger scale using techniques like batch processing or continuous flow synthesis, ensuring high yield and purity through precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: These reactions can modify the oxidation states of different parts of the molecule, potentially altering its biological activity or stability.
Substitution Reactions: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution reagents including halogens and nitrating agents under acidic or basic conditions.
Major Products:
Oxidized or reduced forms of the compound with different functional groups.
Various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
This compound’s structure allows it to interact with various biological targets, making it useful in several fields:
Chemistry: Studied for its synthetic utility and reactivity.
Biology: Investigated for its effects on biological pathways.
Medicine: Explored for potential therapeutic applications, possibly as an enzyme inhibitor or receptor modulator.
Industry: Could be used in developing new materials or as a precursor for more complex molecules.
Comparison with Similar Compounds
1-(4-Chlorobenzo[d]thiazol-2-yl)-2-methylpiperidine
Pyrrolidine-2,5-dione derivatives with similar aryl substitutions
Conclusion
1-(3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione presents a rich field of study due to its intricate structure and potential applications across multiple scientific disciplines. Its unique combination of functional groups and aromatic systems provides opportunities for extensive research and development.
Properties
IUPAC Name |
1-[3-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c24-17-5-2-6-18-21(17)25-23(32-18)31-16-9-11-26(12-10-16)22(30)14-3-1-4-15(13-14)27-19(28)7-8-20(27)29/h1-6,13,16H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYWBDBULKTEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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